molecular formula C12H22O2 B1234961 9-Dodecenoic acid CAS No. 2382-40-3

9-Dodecenoic acid

Cat. No.: B1234961
CAS No.: 2382-40-3
M. Wt: 198.3 g/mol
InChI Key: FKLSONDBCYHMOQ-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-dodecenoic acid is a dodecenoic acid having its double bond in the 9-position.

Properties

CAS No.

2382-40-3

Molecular Formula

C12H22O2

Molecular Weight

198.3 g/mol

IUPAC Name

(E)-dodec-9-enoic acid

InChI

InChI=1S/C12H22O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h3-4H,2,5-11H2,1H3,(H,13,14)/b4-3+

InChI Key

FKLSONDBCYHMOQ-ONEGZZNKSA-N

SMILES

CCC=CCCCCCCCC(=O)O

Isomeric SMILES

CC/C=C/CCCCCCCC(=O)O

Canonical SMILES

CCC=CCCCCCCCC(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The 9-dodecenoic acid methyl ester is then hydrolyzed under basic conditions (reflux with an excess of dilute aqueous NaOH), followed by removal of methanol. The resulting aqueous solution is then treated with an excess of dilute HCl, and the solution is distilled to provide 9-dodecenoic acid. Estolides are then prepared according to the methods set forth in Examples 1 and 2, wherein the oleic acid is replaced with 9-dodecenoic acid.
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Synthesis routes and methods II

Procedure details

Methyl 9-dodecenoate (1273 g, 6.00 mol), water (540 mL), and isopropanol (300 mL) were added to a 5 L, 4-neck round-bottom flask at room-temperature. The flask was fitted with an over-head stirrer, condenser, a thermocouple, and an addition flask. Nitrogen was passed through the headspace for thirty-minutes while stirring. Potassium hydroxide (10 M, 660 mL, 6.60 mol) was added drop-wise over thirty-minutes. After stirring for about 45 minutes, an exotherm was observed and the mixture became homogenous. Within the next hour, stirring became impeded by formation of a gel. To re-enable stirring, an additional 300 mL of isopropanol was kneaded into the mixture with a metal spatula. The reaction was monitored by thin layer chromatography (10% EtOAc in hexanes eluent, iodine stain); reaction aliquots were quenched with aqueous hydrochloric acid, washed with water, then taken up in iPrOH. When all starting material had been consumed, the reaction was placed in an ice bath and acidified with 37% aqueous HCl (600 mL) while maintaining a temperature below 40° C. The reaction mixture was transferred into a large separatory funnel and washed with brine (3×250 mL), dried with magnesium sulfate, filtered, and dried in vacuo. The reaction was purified by vacuum distillation to give 9-dodecenoic acid (1054 g, 5.3 mol, 89% yield).
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1273 g
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540 mL
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300 mL
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660 mL
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hexanes
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300 mL
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Yield
89%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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